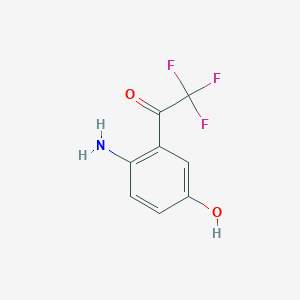
Cytidine 5'-(tetrahydrogen triphosphate), 2'-deoxy-N-methyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Cytidine 5’-(tetrahydrogen triphosphate), 2’-deoxy-N-methyl- is a cytosine nucleotide containing three phosphate groups esterified to the sugar moiety. This compound is a derivative of cytidine triphosphate, which plays a crucial role in various biochemical processes, including RNA synthesis and phospholipid metabolism .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Cytidine 5’-(tetrahydrogen triphosphate), 2’-deoxy-N-methyl- typically involves the phosphorylation of cytidine derivatives. The process includes the use of phosphorylating agents such as phosphorus oxychloride or phosphoric acid in the presence of catalysts. The reaction conditions often require controlled temperatures and pH levels to ensure the stability of the compound .
Industrial Production Methods
Industrial production of this compound involves large-scale chemical synthesis using automated reactors. The process is optimized for high yield and purity, employing advanced techniques such as chromatography for purification. The production also adheres to stringent quality control measures to ensure consistency and safety .
Analyse Des Réactions Chimiques
Types of Reactions
Cytidine 5’-(tetrahydrogen triphosphate), 2’-deoxy-N-methyl- undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide.
Reduction: This involves the gain of electrons or the removal of oxygen, typically using reducing agents such as sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Ammonia, hydroxide ions.
Electrophiles: Alkyl halides, acyl chlorides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield cytidine derivatives with additional oxygen-containing functional groups, while substitution reactions may produce various cytidine analogs .
Applications De Recherche Scientifique
Cytidine 5’-(tetrahydrogen triphosphate), 2’-deoxy-N-methyl- has a wide range of scientific research applications:
Chemistry: Used as a reagent in nucleotide synthesis and as a precursor for various biochemical assays.
Biology: Plays a role in RNA synthesis and regulation of gene expression.
Medicine: Investigated for its potential therapeutic applications in treating viral infections and cancer.
Industry: Utilized in the production of pharmaceuticals and as a biochemical tool in research laboratories.
Mécanisme D'action
The mechanism of action of Cytidine 5’-(tetrahydrogen triphosphate), 2’-deoxy-N-methyl- involves its incorporation into RNA by RNA polymerases. It acts as a substrate for these enzymes, facilitating the synthesis of RNA strands. The compound also interacts with various enzymes involved in phospholipid metabolism, contributing to cell membrane synthesis and repair .
Comparaison Avec Des Composés Similaires
Similar Compounds
Cytidine 5’-(tetrahydrogen triphosphate): A similar compound without the N-methyl modification.
Deoxycytidine triphosphate: Lacks the ribose sugar and has a deoxyribose instead.
5-Methylcytidine-5’-triphosphate: Contains a methyl group at the 5-position of the cytosine ring.
Uniqueness
Cytidine 5’-(tetrahydrogen triphosphate), 2’-deoxy-N-methyl- is unique due to its specific structural modifications, which confer distinct biochemical properties. The N-methyl group and the deoxy modification enhance its stability and alter its interaction with enzymes, making it a valuable tool in biochemical research .
Propriétés
Formule moléculaire |
C10H16N3O11P3+2 |
|---|---|
Poids moléculaire |
447.17 g/mol |
Nom IUPAC |
hydroxy-[hydroxy-[[3-hydroxy-5-[4-(methylamino)-2-oxopyrimidin-1-yl]oxolan-2-yl]methoxy-oxophosphaniumyl]oxyphosphoryl]oxy-oxophosphanium |
InChI |
InChI=1S/C10H14N3O11P3/c1-11-8-2-3-13(10(15)12-8)9-4-6(14)7(22-9)5-21-26(18)24-27(19,20)23-25(16)17/h2-3,6-7,9,14H,4-5H2,1H3,(H-2,11,12,15,16,17,19,20)/p+2 |
Clé InChI |
PXYPVOHBGXPMMN-UHFFFAOYSA-P |
SMILES canonique |
CNC1=NC(=O)N(C=C1)C2CC(C(O2)CO[P+](=O)OP(=O)(O)O[P+](=O)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[(3-fluorophenyl)methyl]-N-propylpiperidin-3-amine](/img/structure/B12073654.png)



![3-[(5-Bromo-4-methylpyridin-2-yl)oxy]propan-1-amine](/img/structure/B12073670.png)
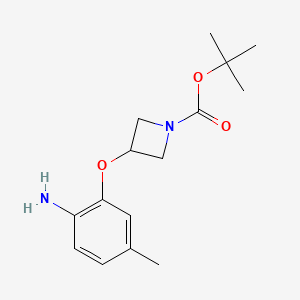

![3-[4-(1,3-Dithiolan-2-yl)phenyl]-5-(ethoxyisopropylaminophosphoryl)thiomethyl-1,2,4-oxadiazole](/img/structure/B12073683.png)
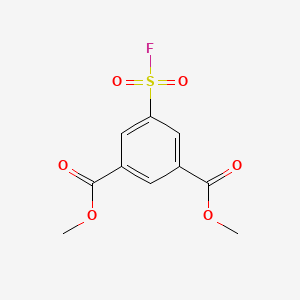
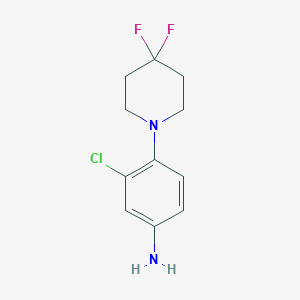
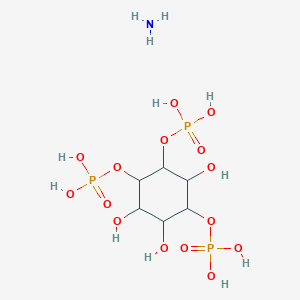
![[5-(6-Benzamidopurin-9-yl)-4-benzoyloxy-2-(hydroxymethyl)oxolan-3-yl] benzoate](/img/structure/B12073708.png)

